1-[(Benzyloxy)carbonyl]pyrrolidine-2,3-dicarboxylicacid
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Overview
Description
1-[(Benzyloxy)carbonyl]pyrrolidine-2,3-dicarboxylicacid is an organic compound that features a pyrrolidine ring substituted with a benzyloxycarbonyl group and two carboxylic acid groups
Preparation Methods
The synthesis of 1-[(Benzyloxy)carbonyl]pyrrolidine-2,3-dicarboxylicacid typically involves the following steps:
Starting Materials: The synthesis begins with pyrrolidine and benzyloxycarbonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-[(Benzyloxy)carbonyl]pyrrolidine-2,3-dicarboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide and acids like hydrochloric acid. Reactions are often conducted under reflux conditions to ensure complete conversion.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]pyrrolidine-2,3-dicarboxylicacid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated cell growth.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]pyrrolidine-2,3-dicarboxylicacid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, altering their activity and affecting metabolic pathways.
Pathways Involved: It may influence pathways related to cell growth, apoptosis, and signal transduction.
Comparison with Similar Compounds
1-[(Benzyloxy)carbonyl]pyrrolidine-2,3-dicarboxylicacid can be compared with similar compounds such as:
1-Pyrrolidinecarbonyl chloride: This compound is used in similar synthetic applications but lacks the benzyloxycarbonyl group.
Pyrrolidine-2,5-dione: This compound has a different substitution pattern on the pyrrolidine ring, leading to different chemical properties and applications.
Proline Derivatives: These compounds share the pyrrolidine ring structure but have different functional groups, affecting their reactivity and biological activity.
Properties
IUPAC Name |
1-phenylmethoxycarbonylpyrrolidine-2,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6/c16-12(17)10-6-7-15(11(10)13(18)19)14(20)21-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIUGBSJDDEZIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C1C(=O)O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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